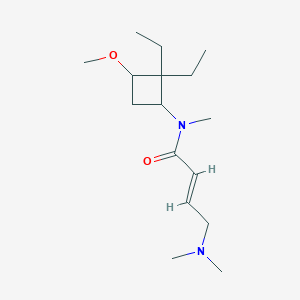
(E)-N-(2,2-Diethyl-3-methoxycyclobutyl)-4-(dimethylamino)-N-methylbut-2-enamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-N-(2,2-Diethyl-3-methoxycyclobutyl)-4-(dimethylamino)-N-methylbut-2-enamide is a chemical compound that is widely used in scientific research. This compound belongs to the class of enamide compounds and is commonly referred to as DMXAA. DMXAA has been found to have various biological activities, including anti-tumor, anti-viral, and anti-inflammatory effects.
作用机制
The mechanism of action of DMXAA is not fully understood. However, it has been proposed that DMXAA activates the immune system and induces the production of cytokines, which in turn leads to tumor necrosis and inhibition of tumor growth. DMXAA has also been found to inhibit the formation of new blood vessels in tumors, which is essential for tumor growth.
Biochemical and Physiological Effects:
DMXAA has been found to have various biochemical and physiological effects. It has been shown to induce the production of cytokines, such as tumor necrosis factor-alpha and interferon-gamma, which are involved in the immune response. DMXAA has also been found to increase the levels of reactive oxygen species, which are involved in cell signaling and apoptosis. In addition, DMXAA has been found to inhibit the activity of the enzyme cyclooxygenase-2, which is involved in inflammation.
实验室实验的优点和局限性
DMXAA has several advantages for lab experiments. It is easy to synthesize and has a high purity level, making it suitable for use in various assays. DMXAA has also been found to have a low toxicity level, making it safe for use in animal studies. However, DMXAA has some limitations for lab experiments. It has a short half-life, which means that it needs to be administered frequently in animal studies. In addition, DMXAA has poor solubility in water, which can make it difficult to administer in certain experiments.
未来方向
For DMXAA research include the development of more efficient synthesis methods, the investigation of its potential as a combination therapy with other anti-cancer agents, and the exploration of its potential for the treatment of viral infections and inflammatory diseases.
Conclusion:
DMXAA is a chemical compound that has been extensively studied for its anti-tumor, anti-viral, and anti-inflammatory properties. It has been found to induce tumor necrosis, inhibit tumor growth, and enhance the effectiveness of chemotherapy and radiation therapy in cancer treatment. DMXAA has also been found to have biochemical and physiological effects, including the induction of cytokine production and the inhibition of inflammation. Although DMXAA has some limitations for lab experiments, it has promising potential for the development of new treatments for cancer, viral infections, and inflammatory diseases.
合成方法
DMXAA can be synthesized through a multi-step process that involves the reaction of 3-methoxycyclobutanone with ethylmagnesium bromide, followed by the reaction with N-methyl-2-bromo-N-(dimethylamino)acetamide. The resulting product is then treated with acetic anhydride to give DMXAA. This synthesis method has been widely used in the production of DMXAA for scientific research purposes.
科学研究应用
DMXAA has been extensively studied for its anti-tumor properties. It has been found to induce tumor necrosis and inhibit tumor growth in various animal models. DMXAA has also been shown to enhance the effectiveness of chemotherapy and radiation therapy in cancer treatment. In addition, DMXAA has been found to have anti-viral and anti-inflammatory effects, making it a promising candidate for the treatment of viral infections and inflammatory diseases.
属性
IUPAC Name |
(E)-N-(2,2-diethyl-3-methoxycyclobutyl)-4-(dimethylamino)-N-methylbut-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30N2O2/c1-7-16(8-2)13(12-14(16)20-6)18(5)15(19)10-9-11-17(3)4/h9-10,13-14H,7-8,11-12H2,1-6H3/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBKXCSPQDSTSMJ-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C(CC1OC)N(C)C(=O)C=CCN(C)C)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1(C(CC1OC)N(C)C(=O)/C=C/CN(C)C)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

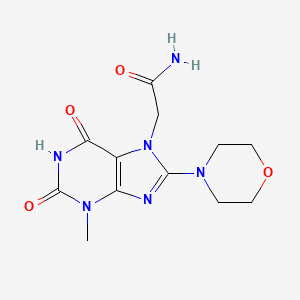
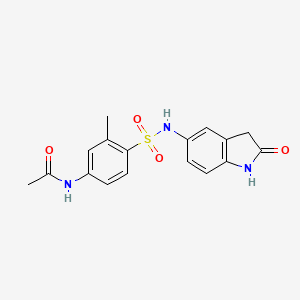
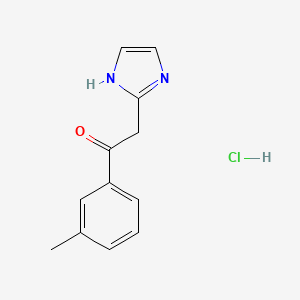


![2-(4-Nitrophenoxy)-3-[3-(trifluoromethyl)phenyl]quinoline](/img/structure/B2692484.png)
![3-Azaspiro[5.5]undecane-9-carboxylic acid hydrochloride](/img/structure/B2692486.png)
![2-[4-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-4-amine](/img/structure/B2692487.png)
![2-O-tert-butyl 3-O-ethyl (3S,3aS,6aR)-6-oxo-1,3,3a,4,5,6a-hexahydrocyclopenta[c]pyrrole-2,3-dicarboxylate](/img/structure/B2692488.png)
![N-{3-[(dimethylamino)methyl]-1,2-benzoxazol-5-yl}-3-fluoro-4-methoxybenzene-1-sulfonamide](/img/structure/B2692490.png)
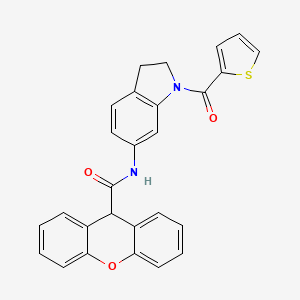
![4-[3-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propyl]morpholine](/img/structure/B2692494.png)
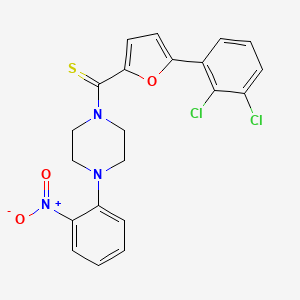
![tert-Butyl [(1-isopropylpiperidin-4-yl)methyl]carbamate](/img/structure/B2692498.png)